molecular formula C21H19N7O3 B1193482 SGC-iMLLT CAS No. 2255338-25-9

SGC-iMLLT

Cat. No. B1193482
M. Wt: 417.43
InChI Key: RWIMETUXCNDSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Dynamic imine chemistry, involving the formation of imine bonds through the reversible reaction of an amine and an aldehyde, is a foundational aspect of synthetic chemistry. This method is part of dynamic covalent chemistry (DCC), widely used for constructing complex molecules and structures due to its inherent proof-reading and error-checking capabilities. The synthesis can often be catalyzed to form highly symmetrical molecules and structures from simple precursors, employing both without and with the aid of templates for an additional control layer over structure and topology. This approach provides access to new materials not achievable through traditional kinetic-controlled synthesis methodologies (Belowich & Stoddart, 2012).

Molecular Structure Analysis

The crystal structures of the catalytic domain of human soluble guanylate cyclase (sGC) offer insights into molecular structure analysis. sGC, a heterodimer of homologous α and β subunits, catalyzes cyclic GMP synthesis in response to nitric oxide. The structural analysis reveals how conserved active-site residues contributed by both subunits interface, highlighting the enzyme's inactive conformation and potential activation through structural transition. This study underscores the structural basis for enzyme activity and regulation, providing a model for understanding molecular interactions and activation mechanisms (Allerston, von Delft, & Gileadi, 2013).

Chemical Reactions and Properties

Chemical reactions involving imine bond formation, as part of dynamic covalent chemistry, play a crucial role in synthesizing complex compounds and structures. The reversible nature of these reactions under thermodynamic control allows for the error-checking and proof-reading necessary for constructing mechanically interlocked molecules like rotaxanes and catenanes. This chemical reactivity forms the basis for creating a vast array of new materials, leveraging the dynamic nature of imine bonds for the synthesis of compounds with novel properties (Meyer, Joiner, & Stoddart, 2007).

Physical Properties Analysis

The synthesis and evaluation of Fe2O3/Al2O3 oxygen carriers through sol-gel combustion synthesis (SGCS) highlight the importance of analyzing physical properties in material science. SGCS, a novel method combining sol-gel technique and solution combustion synthesis, demonstrates the influence of synthesis techniques on the physical characteristics of materials. Characterization through various techniques, including Fourier transforms infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA), provides a comprehensive understanding of materials' physical properties, crucial for applications such as chemical looping combustion (CLC) (Wang et al., 2011).

Chemical Properties Analysis

The study on the prediction of the standard enthalpy of formation of pure compounds from their molecular structures, using structural group contribution (SGC) methods and artificial neural networks, sheds light on the chemical properties analysis. This approach allows for accurate predictions of a compound's enthalpy of formation based solely on its molecular structure, demonstrating the power of computational methods in understanding and predicting chemical properties. Such analyses are foundational for designing new compounds and understanding their potential reactions and stability (Albahri & Aljasmi, 2013).

Scientific Research Applications

  • Discovery and Characterization of SGC-iMLLT

    SGC-iMLLT was identified as the first small-molecule chemical probe for the YEATS domain of MLLT1/3. It's a potent and selective inhibitor of MLLT1/3–histone interactions, displaying excellent selectivity over other human YEATS domain proteins and bromodomains. It shows cellular target engagement of MLLT1 and MLLT3, making it a valuable tool for studying MLLT1/3-associated biology and the therapeutic potential of small-molecule YEATS domain inhibitors (Moustakim et al., 2018).

  • Role of Structural Genomics Consortium (SGC) in Health Research

    The SGC, which facilitated the development of SGC-iMLLT, operates as a radically different public-private and entirely open-access approach to pre-competitive research. It offers a shared knowledge resource for drug discovery, distinct from other types of knowledge production, and provides a knowledge infrastructure for the wider scientific community. This model suggests a future for open science models like the SGC in health research and innovation (Jones & Chataway, 2021).

  • Impact on Drug Discovery and Open Science

    The SGC's approach to collaborative research and open science, which supported the development of probes like SGC-iMLLT, accelerates the discovery and development of new treatments. This model of pre-competitive, open science can be particularly effective in early-stage drug discovery and has implications for advancing treatments in various diseases, including cancer (Low, Bountra, & Lee, 2016).

Future Directions

Overexpression of MLLT1 has been implicated as a driver of acute myeloid leukemia (AML) . The SGC developed SGC-iMLLT as a first-in-class potent and selective inhibitor of YEATS proteins . Expanding this work, a probe with improved in-cell activity was developed with Novartis . This indicates that inhibition of MLLT1 may be a viable approach for the treatment of AML .

properties

IUPAC Name

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNDVASWIHEXCL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SGC-iMLLT

Citations

For This Compound
33
Citations
S Guo, T Jia, X Xu, F Yang, S Xiao, Z Hou, H Xu… - European Journal of …, 2023 - Elsevier
… SGC-iMLLT bearing with benzimidazole scaffold was … by structural optimization on SGC-iMLLT. All the compounds … , respectively, similar with that of SGC-iMLLT. They could interact with …
Number of citations: 1 www.sciencedirect.com
M Moustakim, T Christott, OP Monteiro… - Angewandte Chemie …, 2018 - Wiley Online Library
… We herein report the discovery and characterisation of the first small-molecule chemical probe, SGC-iMLLT, for the YD of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3). SGC-iMLLT …
Number of citations: 61 onlinelibrary.wiley.com
MA Erb - Current Opinion in Chemical Biology, 2023 - Elsevier
… SR-0813 and SGC-iMLLT are not optimized for the study of ENL/AF9 YEATS domains in vivo, but the pharmacokinetic behavior of SGC-iMLLT has been improved by replacing the …
Number of citations: 3 www.sciencedirect.com
H Hu, N Saha, Y Yang, E Ahmad, L Lachowski… - Leukemia, 2023 - nature.com
… We utilized SGC-iMLLT to test colony formation capacity of murine MLL-ENL described above (containing the YEATS domain), MLL-AF9 (without YEATS domain) and E2A-HLF AML …
Number of citations: 4 www.nature.com
X Li, Y Yao, F Wu, Y Song - … of hematology & …, 2022 - jhoonline.biomedcentral.com
… Our designed PROTAC molecules consist of a YEATS inhibitor SGC-iMLLT [39] and covalently linked … Based on the X-ray structure of ENL in complex with SGC-iMLLT [39], we designed …
Number of citations: 9 jhoonline.biomedcentral.com
JN Asiaban, N Milosevich, E Chen… - ACS chemical …, 2020 - ACS Publications
… To test this, we first lysed cells and then treated with SGC-iMLLT so that the amount of protein in the insoluble chromatin-bound fraction would remain fixed between vehicle- and drug-…
Number of citations: 29 pubs.acs.org
X Wang, G Cheng, J Zhao, P Gao, H Mao… - New Journal of …, 2023 - pubs.rsc.org
… The SGC-iMLLT bearing benzimidazole scaffold was … Structural optimization of SGC-iMLLT resulted in a series of … moiety of indazole in SGC-iMLLT exhibited significantly inhibitory …
Number of citations: 0 pubs.rsc.org
H Hu, AG Muntean - Experimental Hematology, 2023 - Elsevier
… cell lines all displayed variable sensitivity to SGC-iMLLT [53]. This is … The in vivo half-life of the SGC-iMLLT compound was … SGC-iMLLT treatment of MLL-ENL mouse cell lines, which …
Number of citations: 4 www.sciencedirect.com
ATEP TEP - Group, 2018 - thesgc.org
… SGC-iMLLT was shown to occupy the acyllysine binding site previously identified … SGC-iMLLT and side-chains (E85, S58) and backbone (Y78); Red arrows: π -π stacking of SGC-iMLLT …
Number of citations: 0 www.thesgc.org
H Hu, N Saha, Y Yang, E Ahmad, L Lachowski… - Cancer Research, 2023 - AACR
… We found that the cell line HB1119, which is driven by MLL-ENL fusion with an intact YEATS domain, is among the most sensitive lines to the YEATS inhibitor SGC-iMLLT. Together, our …
Number of citations: 0 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.